![molecular formula C11H8N2O3S B1386733 (E)-(4-nitrophenyl)(2-thienyl)methanone oxime CAS No. 1173417-57-6](/img/structure/B1386733.png)
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime
Overview
Description
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime, also known as 4-nitrophenylthienylmethanone oxime, is a synthetic compound commonly used in scientific research. It is a colorless solid that can be used to study its unique biochemical and physiological effects. It has been used in the synthesis of various compounds and in the development of new drugs.
Scientific Research Applications
(E)-((E)-(4-nitrophenyl)(2-thienyl)methanone oximel)(2-thienyl)methanone oxime has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 2-amino-3-benzothiophene. It has also been used to study its biochemical and physiological effects, as well as its potential applications in drug development.
Mechanism of Action
Target of Action
Oxime compounds are known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
It’s known that oxime compounds can undergo reactions to form nitrile oxides, which can then react with other compounds to form various products . This suggests that (E)-(4-nitrophenyl)(2-thienyl)methanone oxime may interact with its targets through similar chemical reactions .
Biochemical Pathways
Oxime compounds are known to participate in various chemical reactions, suggesting that they may affect a range of biochemical pathways .
Result of Action
Oxime compounds are known to exhibit various biological activities, suggesting that (e)-(4-nitrophenyl)(2-thienyl)methanone oxime may have similar effects .
Advantages and Limitations for Lab Experiments
(E)-((E)-(4-nitrophenyl)(2-thienyl)methanone oximel)(2-thienyl)methanone oxime has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be stored in a stable form. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying its effects in the body. However, the compound is also limited in that it is not yet fully understood and further research is needed to better understand its mechanism of action.
Future Directions
There are several potential future directions for (E)-((E)-(4-nitrophenyl)(2-thienyl)methanone oximel)(2-thienyl)methanone oxime. One potential direction is to further study its biochemical and physiological effects in order to better understand its mechanism of action. Additionally, the compound could be used as a starting material for the synthesis of other compounds or for the development of new drugs. Finally, the compound could be used as a tool to study its potential applications in the treatment of various diseases and disorders.
properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)-thiophen-2-ylmethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-12-11(10-2-1-7-17-10)8-3-5-9(6-4-8)13(15)16/h1-7,14H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNSRHSACIMSV-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-nitrophenyl)(2-thienyl)methanone oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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